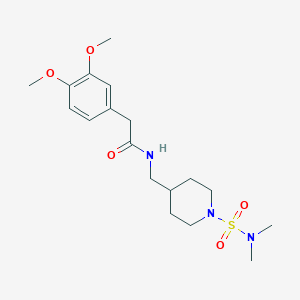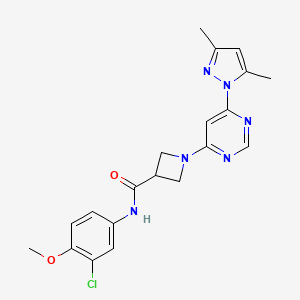![molecular formula C11H11FN2O3 B2826096 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide CAS No. 2093497-59-5](/img/structure/B2826096.png)
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an azetidinone ring, and a hydroxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Hydroxyacetamide Formation: The final step involves the reaction of the azetidinone intermediate with a hydroxyacetamide derivative under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetamide moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the azetidinone ring, potentially converting it into a more saturated ring system.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the hydroxyacetamide moiety.
Reduction Products: Saturated azetidinone derivatives.
Substitution Products: Functionalized fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the azetidinone ring provides structural rigidity. The hydroxyacetamide moiety may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
- N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide
- 3-(4-fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide hydrochloride
Comparison: N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide is unique due to its combination of a fluorophenyl group, an azetidinone ring, and a hydroxyacetamide moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For instance, the presence of the azetidinone ring can influence the compound’s reactivity and stability, while the hydroxyacetamide moiety can enhance its solubility and interaction with biological targets.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-7-1-3-8(4-2-7)14-5-9(11(14)17)13-10(16)6-15/h1-4,9,15H,5-6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJDPWVYBIDEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)
![N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2826016.png)


![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2826020.png)


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2826026.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2826032.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2826033.png)
![Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2826034.png)

